molecular formula C8H14F3N B8211223 (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine

(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B8211223
M. Wt: 181.20 g/mol
InChI Key: AFGLZEFLNIDAPY-NKWVEPMBSA-N
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Description

(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Formation of Amine: The amine functionality is introduced through reductive amination or other suitable amination reactions.

    Chiral Resolution: The desired chiral configuration is achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The amine group may interact with receptors or enzymes, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine: shares similarities with other chiral amines and trifluoromethylated compounds.

    (1R,2S)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine: Another chiral amine with a different position of the trifluoromethyl group.

    (1R,3S)-N-methyl-3-(difluoromethyl)cyclohexan-1-amine: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLZEFLNIDAPY-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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